molecular formula C11H12N2O2 B075908 [4-(2-cyanoethyl)phenyl] N-methylcarbamate CAS No. 13792-20-6

[4-(2-cyanoethyl)phenyl] N-methylcarbamate

Cat. No.: B075908
CAS No.: 13792-20-6
M. Wt: 204.22 g/mol
InChI Key: NEBGLASHEJDBJB-UHFFFAOYSA-N
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Description

[4-(2-cyanoethyl)phenyl] N-methylcarbamate is an organic compound with the molecular formula C11H12N2O2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-cyanoethyl)phenyl] N-methylcarbamate typically involves the reaction of 4-(2-Cyanoethyl)phenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The reaction can be represented as follows:

[ \text{4-(2-Cyanoethyl)phenol} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a one-pot reaction involving carbonylimidazolide in water with a nucleophile. This method provides an efficient and general approach for the preparation of carbamates without the need for an inert atmosphere . The products precipitate out from the reaction mixture and can be obtained in high purity by filtration.

Chemical Reactions Analysis

Types of Reactions

[4-(2-cyanoethyl)phenyl] N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

[4-(2-cyanoethyl)phenyl] N-methylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-(2-cyanoethyl)phenyl] N-methylcarbamate involves its interaction with specific molecular targets. One of the primary targets is acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system. The compound inhibits acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent disruption of normal nerve function . This mechanism is similar to that of other carbamate insecticides.

Comparison with Similar Compounds

Similar Compounds

    Ethiofencarb: A carbamate insecticide with a similar mechanism of action.

    Methyl carbamate: Another member of the carbamate family with similar chemical properties.

Uniqueness

[4-(2-cyanoethyl)phenyl] N-methylcarbamate is unique due to its specific structure, which includes a cyanoethyl group attached to the phenyl ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other carbamates .

Properties

CAS No.

13792-20-6

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

[4-(2-cyanoethyl)phenyl] N-methylcarbamate

InChI

InChI=1S/C11H12N2O2/c1-13-11(14)15-10-6-4-9(5-7-10)3-2-8-12/h4-7H,2-3H2,1H3,(H,13,14)

InChI Key

NEBGLASHEJDBJB-UHFFFAOYSA-N

SMILES

CNC(=O)OC1=CC=C(C=C1)CCC#N

Canonical SMILES

CNC(=O)OC1=CC=C(C=C1)CCC#N

13792-20-6

Origin of Product

United States

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